molecular formula C10H13ClN2O2 B8404725 5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8404725
M. Wt: 228.67 g/mol
InChI Key: UVZGJMGVWZTBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

5-chloro-1-cyclohexylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15)

InChI Key

UVZGJMGVWZTBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.969 g, 7.67 mmol) was dissolved in methanol (11.5 mL). Lithium hydroxide (0.250 g; 10.44 mmol) and water (11.5 mL) were added. The mixture was heated at 80-85° C. for 1.5 hours, cooled to room temperature and concentrated in vacuo to remove the methanol. The residue was diluted with tetrahydrofuran and concentrated again to ensure complete removal of the methanol. This residue was then diluted with water and acidified with 6N HCl (1.80 mL) to pH 2-2.5. The solid which precipitated out of solution was collected by filtration, washed with water and dried under reduced pressure at 100° C. to give 5-chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (1.676 g, 96%) which was used without further purification. Mass spectrum: m/z: 229.0 (M+H)
Name
5-Chloro-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.969 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two

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